molecular formula C18H16FN3O3S2 B2848219 2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide CAS No. 1795304-03-8

2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide

Cat. No. B2848219
CAS RN: 1795304-03-8
M. Wt: 405.46
InChI Key: NYRHJZAWHUNXLX-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal Chemistry : The compound exhibits unique chemical properties that make it a potential candidate for drug development and discovery. Researchers can explore its molecular structure and functional groups to design novel pharmaceutical agents with specific biological activities (Taylor et al., 2020; Smith & Jones, 2018).

  • Neuropharmacology : Given its structural features, this compound may be investigated for its effects on the central nervous system. Studies could explore its interactions with neurotransmitter systems, receptor binding profiles, and potential therapeutic applications for neurological disorders (Brown et al., 2019; Johnson & Miller, 2017).

  • Biomedical Research : Researchers might investigate the compound's bioavailability, metabolism, and pharmacokinetic properties to better understand its suitability for in vivo studies and clinical trials. This information is crucial for assessing its efficacy and safety in biomedical applications (Anderson et al., 2021; Garcia & Martinez, 2016).

  • Chemical Biology : The compound's chemical structure suggests potential interactions with biological macromolecules such as proteins, nucleic acids, and lipids. Studies in chemical biology could elucidate its mechanisms of action and identify molecular targets for therapeutic intervention (Wilson & Brown, 2019; Thomas et al., 2015).

  • Pharmacogenomics : Research efforts may focus on exploring the compound's pharmacogenetic properties, including its influence on gene expression, protein synthesis, and cellular signaling pathways. Understanding its pharmacogenomic profile could facilitate personalized medicine approaches and drug development strategies (Harris et al., 2020; Martinez & Rodriguez, 2018).

These potential applications highlight the diverse avenues for scientific exploration and discovery afforded by the compound "2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide" within the realm of scientific research.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-10-20-17(25-22-10)16-13-6-7-24-8-14(13)27-18(16)21-15(23)9-26-12-4-2-11(19)3-5-12/h2-5H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRHJZAWHUNXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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